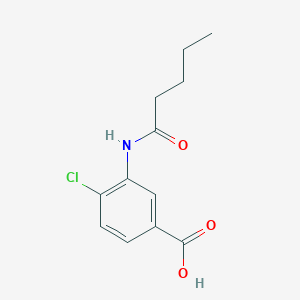![molecular formula C18H20N2O3 B5194650 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been investigated for its potential as a cancer therapy.
作用机制
The exact mechanism of action of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce apoptosis, or programmed cell death, in tumor cells. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, as well as other immune system components, such as natural killer cells and macrophages. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
实验室实验的优点和局限性
One advantage of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide is that it has been extensively studied for its anti-tumor properties, and its mechanism of action is relatively well understood. This makes it a valuable tool for investigating the immune system and the role of cytokines in cancer therapy. However, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has some limitations for lab experiments. It can be difficult to work with, as it is a highly reactive molecule that can degrade quickly. Additionally, its anti-tumor properties have not yet been fully translated into clinical applications.
未来方向
There are several future directions for research on N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. One area of interest is the development of more stable analogs of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide that can be used in clinical applications. Another area of interest is the investigation of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, there is interest in investigating the potential of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
合成方法
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzoyl chloride with 2-amino-2-oxoethylamine hydrochloride in the presence of triethylamine. The resulting product is then reacted with 2,5-dimethylaniline to yield N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide has also been investigated for its potential to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-13(2)16(9-12)20-17(21)11-19-18(22)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPJKWNCJIZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)


![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)

![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)